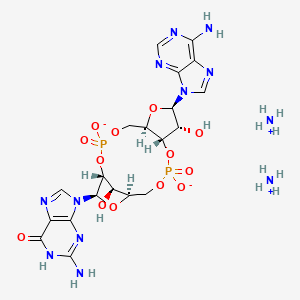

2',3'-cGAMP Ammonium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

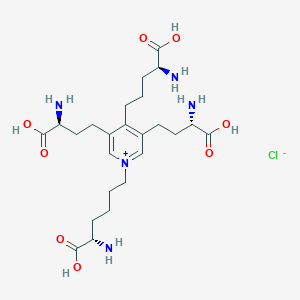

2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate Ammonium salt is a second messenger produced from Adenosine Triphosphate and Guanosine Triphosphate by cyclic Guanosine Monophosphate–Adenosine Monophosphate synthase in the cytoplasm of mammalian cells in response to the presence of DNA . It contains a non-canonical 2’,5’-phosphodiester bond and binds tightly to the adapter protein stimulator of interferon genes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The chemical synthesis of 2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate is commercially feasible but results in low yields and utilizes organic solvents . An efficient and environmentally friendly process for the production of 2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate involves recombinant production via a whole-cell biocatalysis platform utilizing murine cyclic Guanosine Monophosphate–Adenosine Monophosphate synthase in Escherichia coli BL21 (DE3) cells . This method does not require organic solvents and supports the goal of moving toward shorter, more sustainable, and environmentally friendly processes .

Industrial Production Methods

In industrial settings, the recombinant expression of murine cyclic Guanosine Monophosphate–Adenosine Monophosphate synthase in Escherichia coli cells leads to the secretion of 2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate into the supernatants . The downstream processing involves a single-step purification process using anion exchange chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Common reagents used in these reactions include divalent cations and specific amino acid substitutions pertaining to DNA binding . The reaction conditions often involve controlled temperature and media composition .

Major Products Formed

The major products formed from these reactions include cyclic dinucleotides and other related compounds .

Aplicaciones Científicas De Investigación

2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate Ammonium salt has a wide range of scientific research applications:

Mecanismo De Acción

2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate acts as a messenger that ties the recognition of double-stranded DNA by cyclic Guanosine Monophosphate–Adenosine Monophosphate synthase to the subsequent activation of the stimulator of interferon genes . This activation leads to the oligomerization of the stimulator of interferon genes and its translocation to the trans-Golgi network, initiating a signaling cascade that culminates in the secretion of type I and type III interferons .

Comparación Con Compuestos Similares

Similar Compounds

- 2’,2’-cyclic Guanosine Monophosphate–Adenosine Monophosphate

- 3’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate

- cyclic di-Guanosine Monophosphate

- 3’,2’-cyclic Guanosine Monophosphate–Adenosine Monophosphate

Uniqueness

2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate is unique due to its non-canonical 2’,5’-phosphodiester bond and its high binding affinity to the stimulator of interferon genes . This makes it a potent inducer of interferon-beta messenger RNA expression .

Propiedades

Fórmula molecular |

C20H30N12O13P2 |

|---|---|

Peso molecular |

708.5 g/mol |

Nombre IUPAC |

diazanium;2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |

InChI |

InChI=1S/C20H24N10O13P2.2H3N/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);2*1H3/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1 |

Clave InChI |

HYNJYAVPXNPUTJ-DQNSRKNCSA-N |

SMILES isomérico |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[NH4+].[NH4+] |

SMILES canónico |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[NH4+].[NH4+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid](/img/structure/B13854634.png)

![3-[(Methanesulfonyl)(methyl)amino]-5-(prop-2-en-1-yl)benzoic acid](/img/structure/B13854695.png)

![3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide](/img/structure/B13854712.png)

![N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)